molecular formula C17H29N2O10PS B12794243 5'-Thymidylic acid, dipropyl ester, 3'-methanesulfonate CAS No. 130752-98-6

5'-Thymidylic acid, dipropyl ester, 3'-methanesulfonate

Cat. No.: B12794243
CAS No.: 130752-98-6
M. Wt: 484.5 g/mol
InChI Key: KKELJYPCWQBGSA-RRFJBIMHSA-N
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Description

5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is a chemical compound with the molecular formula C16H27N2O8P It is a derivative of thymidine monophosphate, which is a nucleotide containing thymine, a deoxyribose sugar, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate typically involves the esterification of thymidine monophosphate with propyl alcohols in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acid catalysts such as sulfuric acid or methanesulfonic acid.

    Solvent: Organic solvents like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control is common to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted thymidine derivatives.

Scientific Research Applications

5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in nucleotide metabolism and DNA synthesis.

    Industry: Used in the production of nucleotide analogs and as a precursor for various biochemical assays.

Mechanism of Action

The mechanism of action of 5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate involves its incorporation into nucleotide pathways. It can act as a substrate for enzymes involved in DNA synthesis and repair, such as thymidylate synthase and DNA polymerase. The compound’s methanesulfonate group may also interact with cellular proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Thymidine monophosphate: The parent compound, which lacks the ester and methanesulfonate groups.

    5’-Thymidylic acid, dipropyl ester: Similar but without the methanesulfonate group.

    3’-Methanesulfonate derivatives: Compounds with similar sulfonate groups but different nucleoside bases.

Uniqueness

5’-Thymidylic acid, dipropyl ester, 3’-methanesulfonate is unique due to its combination of ester and methanesulfonate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for studying nucleotide analogs and their interactions in biological systems.

Properties

CAS No.

130752-98-6

Molecular Formula

C17H29N2O10PS

Molecular Weight

484.5 g/mol

IUPAC Name

[(2R,3S,5R)-2-(dipropoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate

InChI

InChI=1S/C17H29N2O10PS/c1-5-7-25-30(22,26-8-6-2)27-11-14-13(29-31(4,23)24)9-15(28-14)19-10-12(3)16(20)18-17(19)21/h10,13-15H,5-9,11H2,1-4H3,(H,18,20,21)/t13-,14+,15+/m0/s1

InChI Key

KKELJYPCWQBGSA-RRFJBIMHSA-N

Isomeric SMILES

CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C

Canonical SMILES

CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C

Origin of Product

United States

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